Methyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate
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Overview
Description
Methyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate is an organic compound that belongs to the class of thiadiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a thiadiazole ring and a carbamate group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carbon disulfide, under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated thiadiazole intermediate.
Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the intermediate with methyl isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of signaling pathways in biological systems.
Comparison with Similar Compounds
Methyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other thiadiazole derivatives, such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Uniqueness: The presence of the phenoxy and carbamate groups in this compound imparts unique chemical properties and reactivity, making it distinct from other thiadiazole derivatives.
Properties
Molecular Formula |
C12H13N3O3S |
---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
methyl N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C12H13N3O3S/c1-8-3-5-9(6-4-8)18-7-10-14-15-11(19-10)13-12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15,16) |
InChI Key |
GGUIBDLJVPIFIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)OC |
Origin of Product |
United States |
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